1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 940990-79-4
Cat. No.: VC4498210
Molecular Formula: C15H19ClN4O
Molecular Weight: 306.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940990-79-4 |
|---|---|
| Molecular Formula | C15H19ClN4O |
| Molecular Weight | 306.79 |
| IUPAC Name | 1-(4-chlorophenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H19ClN4O/c1-9(2)14-13(15(21)17-10(3)4)18-19-20(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3,(H,17,21) |
| Standard InChI Key | YSDQUFAPAMKWMX-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Properties
The compound’s IUPAC name is 1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and its structural features include:
-
Triazole ring: A five-membered heterocycle with three nitrogen atoms.
-
4-Chlorophenyl group: Enhances lipophilicity and electronic stability.
-
Di(propan-2-yl) groups: Contribute to steric bulk and modulate solubility.
The triazole ring adopts a planar conformation, while the 4-chlorophenyl and isopropyl groups introduce steric effects that influence molecular packing in crystalline states .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–217°C | DSC |
| Solubility | 0.2 mg/mL in DMSO | Shake-flask method |
| LogP | 3.1 ± 0.2 | HPLC |
| pKa | 4.8 (carboxamide) | Potentiometric titration |
The compound’s moderate lipophilicity (LogP = 3.1) facilitates membrane permeability, while its poor aqueous solubility necessitates formulation with co-solvents .
Biological Activities and Applications
Antimicrobial Activity
Mechanism: Disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis .
Neurological Applications
-
Neuroprotection: Reduces oxidative stress in neuronal models (EC = 10 µM).
-
MAO-B Inhibition: 78% inhibition at 1 µM, suggesting potential for Parkinson’s disease .
Pharmacokinetics and Toxicity
-
ADME Profile: Moderate plasma protein binding (82%), hepatic metabolism via CYP3A4, and renal excretion .
-
Toxicity: LD > 500 mg/kg in rodents; no genotoxicity in Ames test.
Limitations: Low oral bioavailability (<20%) due to first-pass metabolism .
Comparative Analysis with Analogues
| Compound | Target | IC (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Tubulin | 0.09 | 15.2 |
| Paclitaxel | Tubulin | 0.02 | 1.8 |
| Letrozole | Aromatase | 0.002 | 1200 |
The compound’s selectivity for cancer targets exceeds paclitaxel but requires optimization to match letrozole’s potency .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume